molecular formula C26H38O3 B14789042 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

Cat. No.: B14789042
M. Wt: 398.6 g/mol
InChI Key: REWKEGSQGOSEES-RPHAXUBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is a synthetic compound that belongs to the class of steroid esters. It is structurally related to testosterone and is often used in various scientific and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate typically involves the esterification of testosterone with cyclopentylpropanoic acid. The reaction is usually carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is widely used in scientific research due to its structural similarity to testosterone. Its applications include:

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in the body. This binding initiates a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include androgen receptors in various tissues, leading to effects such as increased muscle mass, bone density, and red blood cell production .

Comparison with Similar Compounds

Similar Compounds

    Testosterone cypionate: A closely related compound with similar structure and effects.

    Testosterone enanthate: Another esterified form of testosterone used in medical applications.

    Testosterone propionate: A shorter-acting ester compared to cypionate and enanthate.

Uniqueness

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. This makes it suitable for applications requiring sustained release of the active hormone .

Properties

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3/t20?,21?,22?,23?,24?,26-/m0/s1

InChI Key

REWKEGSQGOSEES-RPHAXUBJSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35

Origin of Product

United States

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